molecular formula C16H22N4O2 B2556683 2-(2-methoxyphenyl)-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)acetamide CAS No. 2034561-32-3

2-(2-methoxyphenyl)-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)acetamide

Cat. No.: B2556683
CAS No.: 2034561-32-3
M. Wt: 302.378
InChI Key: ACPCKRMILIZXFT-UHFFFAOYSA-N
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Description

2-(2-methoxyphenyl)-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)acetamide is an organic compound with a complex structure that includes a methoxyphenyl group, a triazole ring, and a butan-2-yl acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenyl)-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)acetamide typically involves multiple steps:

    Formation of the Methoxyphenyl Intermediate: The starting material, 2-methoxyphenyl, is prepared through the methylation of phenol using dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide.

    Introduction of the Triazole Ring: The triazole ring is introduced via a cyclization reaction involving hydrazine and an appropriate alkyne or nitrile.

    Coupling with Butan-2-yl Acetamide: The final step involves coupling the methoxyphenyl intermediate with butan-2-yl acetamide under conditions that may include the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyphenyl)-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate or chromium trioxide.

    Reduction: The triazole ring can be reduced under hydrogenation conditions using catalysts such as palladium on carbon.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium on carbon

    Substitution: Alkyl halides, acyl chlorides

Major Products

    Oxidation: 2-(2-hydroxyphenyl)-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)acetamide

    Reduction: Reduced triazole derivatives

    Substitution: Various substituted acetamides

Scientific Research Applications

2-(2-methoxyphenyl)-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including as an antifungal agent due to the presence of the triazole ring, which is a common motif in antifungal drugs.

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenyl)-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)acetamide involves its interaction with specific molecular targets. The triazole ring is known to inhibit the synthesis of ergosterol, an essential component of fungal cell membranes, thereby exerting antifungal effects. The methoxyphenyl group may enhance the compound’s binding affinity to its target, while the butan-2-yl acetamide moiety may influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: Another triazole-containing antifungal agent.

    Ketoconazole: A triazole antifungal with a similar mechanism of action.

    Itraconazole: A more complex triazole antifungal with broader activity.

Uniqueness

2-(2-methoxyphenyl)-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)acetamide is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties compared to other triazole antifungals. Its methoxyphenyl group and butan-2-yl acetamide moiety may offer advantages in terms of binding affinity, selectivity, and pharmacokinetics.

Properties

IUPAC Name

2-(2-methoxyphenyl)-N-[3-methyl-1-(1,2,4-triazol-1-yl)butan-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O2/c1-12(2)14(9-20-11-17-10-18-20)19-16(21)8-13-6-4-5-7-15(13)22-3/h4-7,10-12,14H,8-9H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACPCKRMILIZXFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN1C=NC=N1)NC(=O)CC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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